![molecular formula C11H20N4O2S B3018680 Tert-butyl N-[2-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]carbamate CAS No. 2095410-03-8](/img/structure/B3018680.png)
Tert-butyl N-[2-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]carbamate
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Overview
Description
Tert-butyl N-[2-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]carbamate, also known as TEC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TEC is a carbamate derivative that contains a triazole ring and a thiol group, making it a versatile compound for use in biological and chemical research.
Scientific Research Applications
- tert-Butyl N-[2-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate has been investigated for its antibacterial properties. Researchers have explored its efficacy against both Gram-positive strains (such as Staphylococcus aureus and Bacillus subtilis) and Gram-negative strains (including Escherichia coli and Pseudomonas aeruginosa) .
- The synthetic route involves steps such as amination, reduction, esterification, trityl protection, and condensation, starting from 1-methyl-1H-pyrazol-5-amine .
- Ceftolozane exhibits strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant strains .
Antibacterial Activity
Ceftolozane Synthesis Intermediate
Neurodegenerative Disease Research
Mechanism of Action
Mode of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can lead to various biological effects . The sulfanylidene group in the structure might play a crucial role in its interaction with its targets.
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been reported to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that EN300-365169 might interact with multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
The presence of the tert-butyl carbamate group in its structure suggests that it might be metabolized by enzymes such as cytochrome p450 . This could potentially influence its bioavailability and pharmacokinetic behavior.
Result of Action
Given its structural similarity to indole derivatives, it might cause dna damage and cell death, resulting in the destruction of targeted tumor cells and neighboring cells present in the tumor microenvironment .
properties
IUPAC Name |
tert-butyl N-[2-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2S/c1-5-15-8(13-14-9(15)18)6-7-12-10(16)17-11(2,3)4/h5-7H2,1-4H3,(H,12,16)(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFITVIZQKGGDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)CCNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[2-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]carbamate |
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